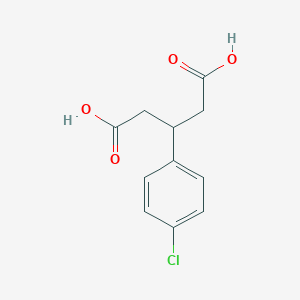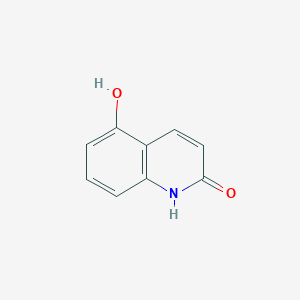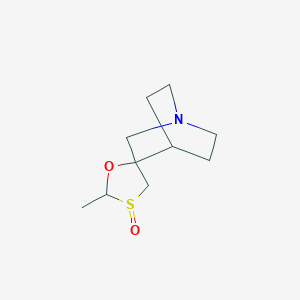
Cevimeline Sulfoxide
Descripción general
Descripción
Cevimeline is a parasympathomimetic agent that acts as an agonist at the muscarinic acetylcholine receptors M1 and M3 . It is used to treat dry mouth in people with Sjögren’s Syndrome .
Synthesis Analysis
Cevimeline incubated with human liver microsomes was converted to its trans- and cis-sulfoxide forms . The sulfoxidation of cevimeline was inhibited by the addition of quinidine, triacetyloleandromycin (TAO), or cimetidine, representative inhibitors of cytochrome P450 (CYP) isozymes .Molecular Structure Analysis
Cevimeline Sulfoxide contains total 33 bond(s); 16 non-H bond(s), 1 multiple bond(s), 1 double bond(s), 1 five-membered ring(s), 3 six-membered ring(s), 1 tertiary amine(s) (aliphatic), 1 ether(s) (aliphatic), and 1 sulfoxide(s) .Chemical Reactions Analysis
Approximately 44.5% of the drug is converted to cis and trans-sulfoxide, 22.3% to glucuronic acid conjugate, and 4% to N-oxide of cevimeline .Physical And Chemical Properties Analysis
The molecular formula of Cevimeline Sulfoxide is C10H18ClNOS.1/2H2O. It has a molecular weight of 244.78. It is soluble in DMSO at 40 mg/mL and in water at 40 mg/mL .Aplicaciones Científicas De Investigación
Neuropharmacology and Cognitive Function
Cevimeline Sulfoxide has been studied for its potential impact on cognitive functions, particularly in the context of neurodegenerative diseases like Alzheimer’s Disease (AD). Research suggests that cevimeline may improve cognitive deficits in animal models and could influence tau pathology and reduce levels of amyloid-β peptide in the cerebral spinal fluid of Alzheimer’s patients . Although not yet approved by the FDA for AD treatment, its neuropharmacological properties are a promising area of study for cognitive enhancement and neuroprotection.
Treatment of Xerostomia in Sjögren’s Syndrome
Cevimeline Sulfoxide shows promise in treating xerostomia, or dry mouth, particularly in patients with Sjögren’s Syndrome. It acts as a muscarinic agonist that stimulates salivary secretion in both animals and humans with normal and impaired salivary gland function . Clinical trials have demonstrated its efficacy in relieving symptoms of xerostomia, improving patients’ quality of life by reducing symptom severity and increasing salivary flow .
Salivary Gland Dysfunction
Beyond Sjögren’s Syndrome, Cevimeline Sulfoxide may be beneficial for various causes of salivary gland dysfunction. This includes conditions induced by radiation therapy for head and neck cancers, where it can help mitigate the resulting xerostomia . Its ability to induce salivation and maintain oral health is critical for patients undergoing such treatments.
Pharmacological Research
In pharmacological research, Cevimeline Sulfoxide serves as a valuable tool for studying the muscarinic receptors’ role in salivation and other bodily functions. Its selective agonistic action on muscarinic M3 receptors makes it an important compound for understanding cholinergic pathways and their pharmacological manipulation .
Autoimmune Disease Management
Cevimeline Sulfoxide’s application extends to the management of autoimmune diseases that affect exocrine functions, such as Sjögren’s Syndrome. By stimulating muscarinic receptors, it helps alleviate symptoms associated with the disease, offering a pathway to improve patients’ daily functioning and well-being .
Oral Health and Hygiene
The compound’s ability to stimulate salivation has implications for oral health and hygiene. Adequate saliva production is essential for maintaining oral mucosa, preventing dental caries, and protecting against oral infections. Cevimeline Sulfoxide could be instrumental in research focused on oral health maintenance and disease prevention .
Neurological Research
Cevimeline Sulfoxide is also used in neurological research to explore the cholinergic system’s role in brain function. Its effects on cognition and memory make it a subject of interest for studies looking into treatments for memory loss and other cognitive impairments associated with neurological conditions .
Experimental Therapeutics
Lastly, Cevimeline Sulfoxide is part of experimental therapeutics, where it is being investigated for its broader therapeutic potential. Its impact on neurodegenerative diseases and exocrine dysfunctions positions it as a candidate for developing new treatment approaches for a range of conditions .
Safety And Hazards
Direcciones Futuras
Cevimeline has shown an improvement in experimentally induced cognitive deficits in animal models. Furthermore, it has demonstrated to positively influence tau pathology and reduce the levels of amyloid-β (Aβ) peptide in the cerebral spinal fluid of Alzheimer’s patients . Although this drug has not been approved by the FDA for its use among AD patients and there is a lack of clinical studies confirming and extending this finding, cevimeline might represent a breakthrough in the treatment of AD .
Propiedades
IUPAC Name |
2-methylspiro[1,3-oxathiolane-5,3'-1-azabicyclo[2.2.2]octane] 3-oxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO2S/c1-8-13-10(7-14(8)12)6-11-4-2-9(10)3-5-11/h8-9H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFUGNFXJXCPICM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1OC2(CN3CCC2CC3)CS1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40563306 | |
| Record name | 2'-Methyl-3'H-spiro[4-azabicyclo[2.2.2]octane-2,5'-[1,3]oxathiolan]-3'-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40563306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cevimeline Sulfoxide | |
CAS RN |
124751-36-6 | |
| Record name | 2'-Methyl-3'H-spiro[4-azabicyclo[2.2.2]octane-2,5'-[1,3]oxathiolan]-3'-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40563306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



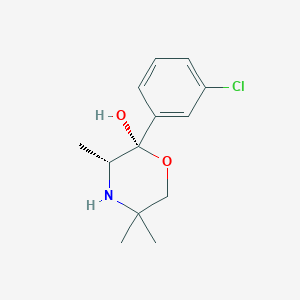
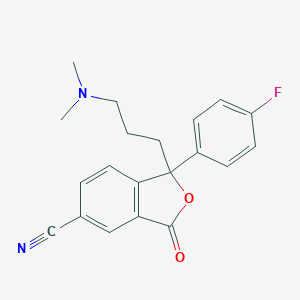
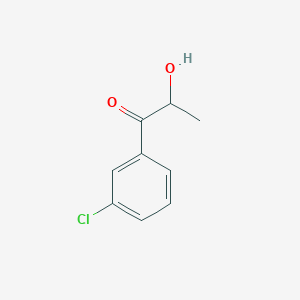

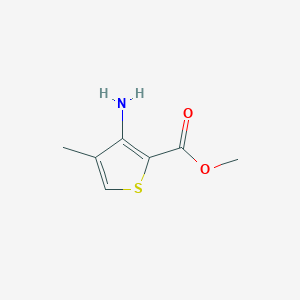
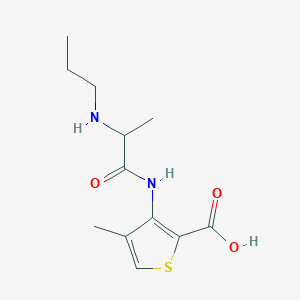
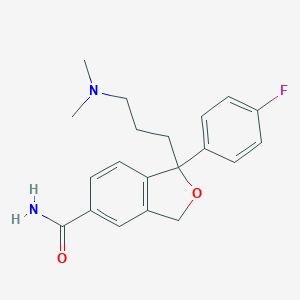
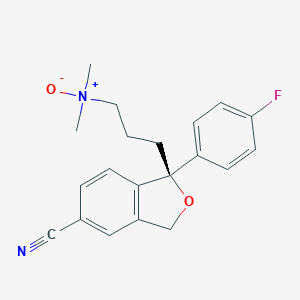
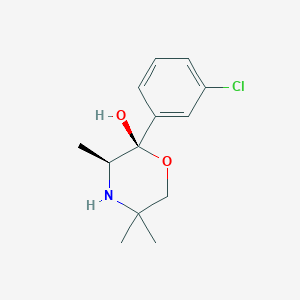
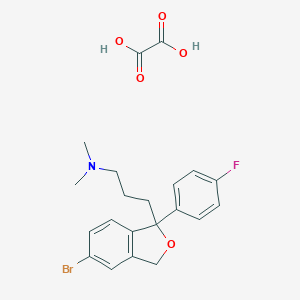
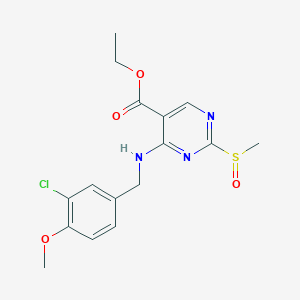
![5-[3-(dimethylamino)propyl]-5H-dibenzo[a,d]cyclohepten-5-ol](/img/structure/B195662.png)
